While not extensively studied, 7-Oxa-2-azaspiro[3.5]nonane hydrochloride serves as a valuable building block in drug design []. It acts as a bioisostere of pipecolic acid, a naturally occurring compound with diverse biological activities. By incorporating 7-Oxa-2-azaspiro[3.5]nonane hydrochloride into larger molecular frameworks, researchers can modify the physicochemical properties and biological activity of drug candidates.
7-Oxa-2-azaspiro[3.5]nonane hydrochloride is a chemical compound with significant implications in pharmaceutical research, particularly as a drug intermediate. It is classified as a spirocyclic compound, which is characterized by its unique molecular structure that features a spiro connection between two rings. This compound has garnered attention due to its biological activity and potential applications in drug design, specifically as an inhibitor for various targets, including kinases involved in cancer progression.
7-Oxa-2-azaspiro[3.5]nonane hydrochloride is sourced from synthetic processes that involve complex organic chemistry techniques. It falls under the classification of heterocyclic compounds, which are organic compounds containing at least one atom in the ring that is not carbon. The specific molecular formula for this compound is with a molecular weight of approximately 163.65 g/mol .
The synthesis of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride can be achieved through a two-step cyclization process:
The molecular structure of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride consists of a spirocyclic framework that includes both nitrogen and oxygen atoms in its rings. The structural formula can be represented as follows:
The InChI Key for this compound is DDWMNEUKQTTZCL-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .
Spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), reveals detailed information about the molecular structure, including chemical shifts that indicate the environment of hydrogen atoms within the molecule .
7-Oxa-2-azaspiro[3.5]nonane hydrochloride participates in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacological properties.
The mechanism of action of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride typically involves its interaction with specific molecular targets, such as kinases and receptors implicated in various diseases. Upon binding to these targets, the compound may inhibit enzymatic activity or modulate signaling pathways, leading to therapeutic effects . Understanding this mechanism is vital for optimizing its use in drug development.
7-Oxa-2-azaspiro[3.5]nonane hydrochloride appears as a white crystalline solid with a melting point ranging from 163 °C to 165 °C .
The chemical stability, solubility, and reactivity profiles are essential for determining its suitability in various applications. The compound is generally stable under standard laboratory conditions but may require specific handling due to its reactivity with moisture and air .
7-Oxa-2-azaspiro[3.5]nonane hydrochloride has several applications in scientific research:
The industrial synthesis of 7-oxa-2-azaspiro[3.5]nonane hydrochloride relies on an optimized two-step cyclization approach that achieves >82% overall yield, addressing historical challenges in spirocyclic synthesis such as ring-opening side reactions and low yields (typically <40% in alternative methods) [1] . This streamlined process begins with bis(2-chloroethyl) ether (Compound 1) and cyanoacetaldehyde diethyl acetal (Compound 2) as economical starting materials, enabling large-scale production with minimized purification complexity.
Table 1: Reaction Parameters for Two-Step Synthesis
Step | Reaction Components | Optimal Conditions | Key Outcomes |
---|---|---|---|
Step 1: Initial Cyclization | Bis(2-chloroethyl) ether, Cyanoacetaldehyde diethyl acetal, TBAB, KI, K₂CO₃ | 85°C, 12-24h in DMF solvent | 76-89% yield of bicyclic nitrile intermediate (Compound 3) |
Step 2: LAH Reduction | Compound 3, Lithium Aluminum Hydride (LAH) | -10°C in THF, controlled hydrolysis | 90-95% yield, >99% purity after neutral alumina chromatography |
Phase-transfer catalysts (PTCs)—particularly tetrabutylammonium bromide (TBAB)—are indispensable for the first cyclization, enabling efficient interfacial transfer between the organic and aqueous phases. Operationally, TBAB (0.05–0.15 molar equivalents relative to substrate) facilitates nucleophilic displacement by activating the bis-electrophile (bis(2-chloroethyl) ether) in N,N-dimethylformamide solvent at 85°C. This catalytic system accelerates the double alkylation of cyanoacetaldehyde diethyl acetal while suppressing ether cleavage side reactions. Crucially, the PTC maintains reaction homogeneity, allowing completion within 24 hours with >85% conversion efficiency. Without TBAB, reaction times extend beyond 48 hours with yields plummeting below 40% due to competing hydrolysis [1] .
The second cyclization employs lithium aluminum hydride (LAH) as a powerful reducing agent to convert the nitrile group of Compound 3 into a nucleophilic amine, simultaneously triggering intramolecular ring closure to form the spirocyclic amine. Strict thermal control (-10°C) in anhydrous tetrahydrofuran is critical to prevent over-reduction, which generates olefinic impurities (e.g., 2-methyleneazocane) through elimination pathways. Post-reduction quenching utilizes sodium sulfate decahydrate for precise water delivery, mitigating violent exotherms while decomposing excess LAH. Final purification via neutral alumina chromatography removes transitional reduction byproducts, yielding pharmaceutical-grade 7-oxa-2-azaspiro[3.5]nonane freebase, which is subsequently converted to the hydrochloride salt with gaseous HCl in ether [8].
Table 2: Impurity Mitigation Strategies in LAH Reduction
Impurity Type | Formation Mechanism | Control Strategy | Impact on Purity |
---|---|---|---|
Olefinic Byproducts | β-Hydride elimination during reduction | Temperature maintenance at -10°C; Slow LAH addition | Reduces impurity load to <0.5% |
Aluminum Complexes | Coordination of Al³⁺ with amine products | Sequential H₂O/NaOH/H₂O hydrolysis | Prevents colloidal suspensions |
Uncyclized Intermediates | Incomplete intramolecular reductive amination | Extended stirring at 0°C for 2h | Ensures >99% ring closure |
Alternative pathways to 7-oxa-2-azaspiro[3.5]nonane face significant efficiency limitations:
By contrast, the PTC/LAH route achieves 82% yield in plant-scale batches (50+ kg) using standard pressure reactors, establishing it as the only commercially viable method. The absence of cryogenic requirements (-80°C alternatives) and chromatographic purification in current Good Manufacturing Practice (cGMP) production further underscores its superiority [8].
Iodo metal salts—particularly potassium iodide (0.05–0.15 equiv)—serve dual functions in the initial cyclization: (1) in situ halogen exchange converts chloride leaving groups to more reactive iodides, accelerating SN₂ kinetics; and (2) suppression of alkyl halide degradation pathways by preventing ether oxonium formation. Concurrently, acid-binding agents (e.g., anhydrous K₂CO₃) neutralize HCl generated during nucleophilic substitution, maintaining pH >7.0 to inhibit ring-opening of the sensitive oxolane moiety. Optimized stoichiometry (1.2–2.0 equiv K₂CO₃ relative to substrate) elevates yields to 89% versus <60% without these additives. Sodium carbonate shows comparable efficacy, while bicarbonate buffers prove inadequate due to CO₂-induced foaming [1] .
Table 3: Impact of Additives on Cyclization Efficiency
Additive System | Concentration (equiv) | Reaction Yield (%) | Key Observations |
---|---|---|---|
None | 0 | 42 | Extensive decomposition; 35% recovered starting material |
KI only | 0.10 | 58 | Faster kinetics but HCl-mediated side products dominate |
K₂CO₃ only | 1.50 | 63 | Minimal decomposition but slow reaction rate |
KI + K₂CO₃ | 0.10 + 1.50 | 89 | High conversion; >98% purity by HPLC |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7